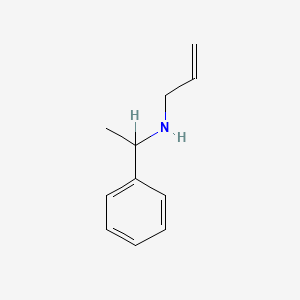

(1-Phenylethyl)(prop-2-EN-1-YL)amine

Description

The exact mass of the compound N-(1-phenylethyl)prop-2-en-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNXWCWCESEPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985506 | |

| Record name | N-(1-Phenylethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66896-61-5 | |

| Record name | α-Methyl-N-2-propen-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66896-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, alpha-methyl-N-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1-Phenylethyl)(prop-2-en-1-yl)amine via Reductive Amination

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1-Phenylethyl)(prop-2-en-1-yl)amine, a secondary amine of interest in pharmaceutical and chemical research, via the robust and versatile method of reductive amination. This document delves into the underlying chemical principles, offers a detailed experimental protocol, and discusses key considerations for reaction optimization and product characterization. The synthesis involves the reaction of acetophenone and allylamine to form an intermediate imine, which is subsequently reduced in situ using sodium borohydride. This guide is intended to equip researchers with the necessary knowledge to successfully and safely perform this synthesis and to adapt the methodology for related chemical transformations.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, providing a highly efficient and controlled route to a vast array of primary, secondary, and tertiary amines.[1] These nitrogen-containing compounds are fundamental building blocks in the pharmaceutical, agrochemical, and materials science industries. The power of reductive amination lies in its ability to form carbon-nitrogen bonds through a one-pot reaction, which is both atom-economical and often proceeds under mild conditions.[2]

The synthesis of this compound from acetophenone and allylamine serves as an excellent case study for this reaction. It showcases the coupling of a ketone with a primary amine to yield a secondary amine with potential applications as a scaffold in medicinal chemistry or as a building block for more complex molecules.

The Chemical Pathway: A Mechanistic Deep Dive

The reductive amination of acetophenone with allylamine is a two-stage process that occurs in a single reaction vessel. A thorough understanding of the mechanism is paramount for troubleshooting and optimizing the synthesis.

Stage 1: Imine Formation

The initial step is the acid-catalyzed formation of an imine (a Schiff base) from the carbonyl group of acetophenone and the primary amine functionality of allylamine.[3][4] The reaction is an equilibrium process, and its rate is highly dependent on the pH of the reaction medium.[5]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of allylamine attacks the electrophilic carbonyl carbon of acetophenone.[5]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.[5]

-

Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[5]

-

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.[6]

-

Deprotonation: A base (such as another molecule of allylamine or the solvent) removes a proton from the nitrogen atom to yield the neutral imine product.[5]

dot graph "Imine Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Imine Formation from Acetophenone and Allylamine", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=none, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Reactants Acetophenone [label="Acetophenone"]; Allylamine [label="Allylamine"]; H_plus [label="H+", shape=plaintext];

// Intermediates Carbinolamine [label="Carbinolamine Intermediate"]; Protonated_Carbinolamine [label="Protonated Carbinolamine"]; Iminium_Ion [label="Iminium Ion"];

// Products Imine [label="N-(1-phenylethylidene)prop-2-en-1-amine (Imine)"]; Water [label="H₂O", shape=plaintext];

// Reaction Flow {rank=same; Acetophenone; Allylamine; H_plus} Acetophenone -> Carbinolamine [label="Nucleophilic Attack"]; Allylamine -> Carbinolamine; Carbinolamine -> Protonated_Carbinolamine [label="Protonation of OH"]; H_plus -> Protonated_Carbinolamine; Protonated_Carbinolamine -> Iminium_Ion [label="Elimination of H₂O"]; Iminium_Ion -> Imine [label="Deprotonation"]; Protonated_Carbinolamine -> Water [style=invis]; } Caption: Mechanism of Imine Formation.

Stage 2: In Situ Reduction of the Imine

Once the imine is formed, it is reduced to the final secondary amine product. In this protocol, we utilize sodium borohydride (NaBH₄), a versatile and relatively mild reducing agent.[7] A key consideration when using NaBH₄ is that it can also reduce the starting ketone.[8] Therefore, it is crucial to allow sufficient time for imine formation before the addition of the reducing agent.

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbon of the imine double bond. Subsequent protonation of the resulting anion by the solvent (typically an alcohol) yields the final amine product.

dot graph "Reductive Amination Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, label="Overall Synthetic Workflow", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

// Nodes Reactants [label="Acetophenone + Allylamine"]; Imine_Formation [label="Imine Formation\n(Acid Catalyst, e.g., Acetic Acid)", shape=ellipse, fillcolor="#FBBC05"]; Imine_Intermediate [label="Imine Intermediate"]; Reduction [label="Reduction\n(NaBH₄)", shape=ellipse, fillcolor="#34A853"]; Product [label="this compound", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up & Extraction", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reactants -> Imine_Formation; Imine_Formation -> Imine_Intermediate; Imine_Intermediate -> Reduction; Reduction -> Workup; Workup -> Purification; Purification -> Product; } Caption: Synthetic Workflow Overview.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Acetophenone | C₈H₈O | 120.15 | 1.20 g (10 mmol) | ≥98% |

| Allylamine | C₃H₇N | 57.09 | 0.68 g (12 mmol) | ≥98% |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.57 g (15 mmol) | ≥98% |

| Methanol | CH₃OH | 32.04 | 50 mL | Anhydrous |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.1 mL | ACS Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol) and methanol (30 mL). Stir the solution at room temperature until the acetophenone has completely dissolved.

-

Amine Addition and Imine Formation: Add allylamine (0.68 g, 12 mmol) to the solution, followed by the addition of glacial acetic acid (0.1 mL) as a catalyst. Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

-

Reaction Quenching and Work-up: Carefully quench the reaction by the slow addition of water (20 mL). The majority of the methanol is then removed under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Process Optimization and Critical Parameters

The success and efficiency of this synthesis hinge on the careful control of several key parameters.

| Parameter | Recommended Range | Rationale and Field Insights |

| Molar Ratio (Ketone:Amine) | 1:1.2 - 1:1.5 | An excess of the more volatile amine (allylamine) helps to drive the imine formation equilibrium towards the product. |

| Molar Ratio (Ketone:Reducer) | 1:1.5 | A slight excess of sodium borohydride ensures complete reduction of the imine intermediate. |

| pH | Mildly acidic (pH 4-6) | Optimal for imine formation. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.[5] |

| Temperature | 0 °C for reduction | The addition of sodium borohydride is exothermic. Cooling helps to control the reaction rate and minimize side reactions. |

| Solvent | Methanol or Ethanol | Protic solvents are suitable for sodium borohydride reductions and can also facilitate imine formation. |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the phenylethyl and allyl moieties.

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Allylic Protons:

-

A multiplet for the vinyl proton (-CH=) around 5.8-6.0 ppm.

-

Two doublets of doublets for the terminal vinyl protons (=CH₂) around 5.0-5.2 ppm.

-

A doublet of doublets for the methylene protons adjacent to the nitrogen (-NCH₂-) around 3.2-3.4 ppm.

-

-

Phenylethyl Protons:

-

A quartet for the methine proton (-CH(Ph)-) around 3.8-4.0 ppm.

-

A doublet for the methyl protons (-CH₃) around 1.3-1.5 ppm.

-

-

Amine Proton: A broad singlet for the N-H proton, which may be difficult to observe and can appear over a wide range of chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

-

Aromatic Carbons: Signals in the aromatic region (125-145 ppm).

-

Vinyl Carbons: Signals around 135 ppm (-CH=) and 115 ppm (=CH₂).

-

Aliphatic Carbons: Signals for the methine carbon (-CH(Ph)-) around 60 ppm, the allylic methylene carbon (-NCH₂-) around 50 ppm, and the methyl carbon (-CH₃) around 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.

-

C-H Stretch (sp²): Absorption bands above 3000 cm⁻¹ for the aromatic and vinyl C-H bonds.

-

C-H Stretch (sp³): Absorption bands below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=C Stretch: Absorption bands around 1640-1680 cm⁻¹ for the vinyl C=C bond and 1450-1600 cm⁻¹ for the aromatic C=C bonds.

-

C-N Stretch: An absorption band in the region of 1020-1250 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product (C₁₁H₁₅N, MW = 161.24 g/mol ). The fragmentation pattern is expected to show a prominent peak corresponding to the loss of a methyl group (m/z = 146) and a benzylic cleavage to give a fragment at m/z = 105.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Sodium Borohydride: This reagent is flammable and reacts with water to produce flammable hydrogen gas.[9] It should be handled in a dry environment and stored away from moisture. In case of fire, use a dry chemical extinguisher.

-

Allylamine: Allylamine is a highly flammable, toxic, and corrosive liquid.[10][11][12] It can cause severe skin burns and eye damage.[10] Inhalation of vapors can be harmful. It should be handled with extreme care in a fume hood, and appropriate gloves should be worn.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound via reductive amination is a robust and instructive example of a powerful synthetic methodology. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The detailed protocol and characterization data provided in this guide serve as a valuable resource for scientists engaged in the synthesis of novel amine compounds.

References

- Chemical Safety Data Sheet MSDS / SDS. Allylamine hydrochloride. (2025). ChemicalBook.

- Fisher Scientific. (2025).

- Chemos GmbH & Co. KG. (n.d.).

- Thermo Fisher Scientific. (2025).

- Chemistry Steps. (n.d.).

- TCI Chemicals. (2024).

- National Center for Biotechnology Information. (n.d.).

- YouTube. (2019). synthesis of imines from primary amines and carbonyl compounds.

- Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- Master Organic Chemistry. (2022).

- Lumen Learning. (n.d.). Organic Chemistry II: 21.4.

- 1H and 13C NMR spectra for compounds 3a-s and 4a-s. (n.d.).

- ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.

- Organic Chemistry Portal. (n.d.).

- Reductive Amin

- PubChem. (n.d.). 1-Phenethylamine.

- Master Organic Chemistry. (2017).

- Indian Academy of Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.

- ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs | Download Table.

- SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.

- ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant.

- ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic....

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017).

- PubChem. (n.d.). 1-Phenethylamine, (-)-.

- Supporting Inform

- ResearchGate. (2025). (PDF) Identification of -Phenylethylamine in Judicial Samples.

- ResearchGate. (n.d.). 2): FTIR spectrum of phenylethylamine | Download Scientific Diagram.

- ChemicalBook. (n.d.). (R)-(+)-1-Phenylethylamine(3886-69-9)IR1.

- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of 1-Allyl-1H-indol-5-amine.

- Chemsrc. (2025). (R)-(+)-1-Phenylethylamine | CAS#:3886-69-9.

Sources

- 1. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Spectroscopic Analysis of N-allyl-1-phenylethylamine

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

N-allyl-1-phenylethylamine is a chiral secondary amine incorporating a phenylethyl scaffold and an allyl group. Its structural complexity and chirality necessitate unambiguous characterization, which is paramount in fields like asymmetric synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive analysis of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of N-allyl-1-phenylethylamine. We delve into the theoretical underpinnings of the expected spectral features, present predicted data based on established principles, and provide detailed, field-proven protocols for data acquisition. This document is designed to serve as a practical reference for researchers requiring robust analytical characterization of this and structurally related compounds.

Molecular Structure and Key Analytical Moieties

To effectively interpret the spectroscopic data, it is essential to first deconstruct the molecule into its constituent functional groups and proton/carbon environments. N-allyl-1-phenylethylamine (C₁₁H₁₅N) possesses a secondary amine, a chiral benzylic center, a monosubstituted phenyl ring, and a terminal allyl group. Each of these features gives rise to characteristic spectroscopic signals.

Figure 1: Chemical structure of N-allyl-1-phenylethylamine highlighting key carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of N-allyl-1-phenylethylamine relies on identifying the characteristic vibrational frequencies for its secondary amine, aromatic, and alkene moieties.

Interpretation of Key IR Absorptions

The expected IR spectrum is a composite of signals from its distinct parts:

-

N-H Stretch: As a secondary amine (R₂NH), a single, characteristically weak to medium absorption band is expected in the 3300-3350 cm⁻¹ region.[1][2][3] This distinguishes it from primary amines, which show two bands (symmetric and asymmetric stretches) in this region, and tertiary amines, which show none.[3][4][5]

-

Aromatic C-H Stretch: The sp² C-H bonds of the phenyl ring will produce one or more sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[6]

-

Alkenyl C-H Stretch: The sp² C-H bonds of the allyl group's vinyl moiety (=CH and =CH₂) will also absorb just above 3000 cm⁻¹, often around 3080 cm⁻¹.[6][7]

-

Aliphatic C-H Stretch: The sp³ C-H bonds of the methyl (CH₃), methine (CH), and allyl methylene (CH₂) groups will show medium to strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

C=C Stretches: Two distinct absorptions are expected in this region. The C=C double bond of the allyl group gives a medium-intensity band around 1645 cm⁻¹.[7][8] The phenyl ring gives characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

N-H Bend & Wag: A broad, strong band due to N-H wagging may be observed in the 665-910 cm⁻¹ range for primary and secondary amines.[1]

-

C-N Stretch: The stretching vibration for the C-N bond of an aromatic amine typically appears as a strong band between 1250-1335 cm⁻¹.[1]

Data Summary: Predicted IR Absorptions

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Weak to Medium |

| 3100 - 3030 | sp² C-H Stretch | Aromatic | Medium, Sharp |

| 3080 - 3010 | sp² C-H Stretch | Alkene | Medium, Sharp |

| 2980 - 2850 | sp³ C-H Stretch | Alkane (CH, CH₂, CH₃) | Strong, Sharp |

| 1650 - 1640 | C=C Stretch | Alkene (Allyl) | Medium |

| 1600, 1495, 1450 | C=C Ring Stretches | Aromatic | Medium to Weak |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 990 & 910 | =C-H Out-of-Plane Bend | Monosubst. Alkene | Strong |

| 750 & 700 | C-H Out-of-Plane Bend | Monosubst. Benzene | Strong |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a liquid sample like N-allyl-1-phenylethylamine, the simplest and most common method is to acquire the spectrum "neat." Place one small drop of the purified amine between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to create a thin capillary film.

-

Instrument Setup: Place the salt plates in the spectrometer's sample holder.

-

Background Collection: Run a background scan with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-allyl-1-phenylethylamine, ¹H and ¹³C NMR are essential for confirming connectivity and stereochemical environment.

¹H NMR Spectroscopy

Causality in Proton Environments: The chemical shift of each proton is dictated by its local electronic environment. Electronegative atoms like nitrogen deshield adjacent protons, shifting them downfield. Aromatic rings induce a powerful anisotropic effect, significantly deshielding protons attached directly to the ring. Protons on sp² carbons (alkenes) are also found further downfield than those on sp³ carbons.

Figure 3: Predicted major fragmentation pathways for N-allyl-1-phenylethylamine in MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺, m/z 162).

-

Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.

Summary and Conclusion

The structural confirmation of N-allyl-1-phenylethylamine is reliably achieved through a combination of spectroscopic techniques. IR spectroscopy confirms the presence of the key secondary amine, aromatic, and alkene functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous assignment of every atom in the molecule. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and provides further structural evidence through predictable fragmentation patterns consistent with the proposed structure. The protocols and interpretive guidance provided herein constitute a robust framework for the analytical validation of this compound in any research or development setting.

References

- Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Scribd. (n.d.). IR Spectrum Table by Frequency Range.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. CH 335 Organic Chemistry.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.

- University of Calgary. (n.d.). IR Chart. Spectroscopy Tutorial: Reference.

- Illinois State University. (2015). Infrared Spectroscopy.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

- Asakawa, D., et al. (2020). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry. Analytical Chemistry.

- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

- Scribd. (n.d.). 13C NMR Chemical Shifts Guide.

- Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. PubMed.

- ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. fiveable.me [fiveable.me]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to the Potential Biological Activities of N-allyl-alpha-methylbenzylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-allyl-alpha-methylbenzylamine, a chiral amine, is a molecule of significant interest in synthetic organic chemistry, primarily utilized as a chiral auxiliary and a building block in the asymmetric synthesis of pharmaceutical compounds.[1][2] While direct and extensive research into its inherent biological activities is nascent, its structural components—an allylamine and a benzylamine moiety—suggest a strong potential for a range of pharmacological effects. This guide synthesizes the current understanding of these related chemical classes to forecast the potential biological activities of N-allyl-alpha-methylbenzylamine, with a primary focus on its antifungal and antibacterial possibilities. We will delve into the mechanistic underpinnings of these potential activities, provide exemplary experimental protocols for their evaluation, and present a forward-looking perspective on the research and development of this and related compounds.

Introduction to N-allyl-alpha-methylbenzylamine: A Chemical Overview

N-allyl-alpha-methylbenzylamine is an organic compound with the molecular formula C₁₁H₁₅N.[1][3] It is characterized by a benzylamine core structure with a methyl group at the alpha position of the ethyl side chain and an allyl group attached to the nitrogen atom. The presence of a chiral center at the alpha-carbon gives rise to two enantiomers, (R)-(+)-N-allyl-α-methylbenzylamine and (S)-(-)-N-allyl-α-methylbenzylamine, a feature that is pivotal in its application in stereoselective synthesis.[2][4]

Key Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N | [1][3] |

| Molecular Weight | 161.24 g/mol | [1][3] |

| IUPAC Name | N-[(1S)-1-phenylethyl]prop-2-en-1-amine (for the S-enantiomer) | [1][3] |

| CAS Number | 115914-08-4 (for the S-enantiomer) | [1] |

The primary documented application of N-allyl-alpha-methylbenzylamine is in asymmetric synthesis, where it serves as a chiral auxiliary or ligand in catalytic processes.[1] For instance, it has been effectively used in rhodium-catalyzed reactions to achieve high enantioselectivity.[1] Its utility as an intermediate in the synthesis of enantiomerically pure drugs is of high value to the pharmaceutical industry, where the stereochemistry of a drug can be critical to its efficacy and safety.[1]

Potential Antifungal Activity: An Analogy to Allylamine Antifungals

The most compelling potential biological activity of N-allyl-alpha-methylbenzylamine is its antifungal action, a hypothesis rooted in its structural relationship to the allylamine class of antimycotics.[5][6] Terbinafine, a well-known allylamine derivative, is a potent antifungal agent with a broad spectrum of activity against dermatophytes, aspergilli, and other filamentous fungi.[5][7]

Proposed Mechanism of Action: Inhibition of Squalene Epoxidase

The established mechanism of action for allylamine antifungals like terbinafine is the specific inhibition of squalene epoxidase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[6]

The inhibition of squalene epoxidase leads to two primary antifungal effects:

-

Ergosterol Deficiency: The depletion of ergosterol compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[6]

-

Squalene Accumulation: The blockage of the pathway results in the intracellular accumulation of squalene, which at high concentrations is toxic to the fungal cell.[6]

Given the presence of the allylamine moiety in N-allyl-alpha-methylbenzylamine, it is highly probable that it exerts its antifungal effect through a similar mechanism.

Caption: Proposed mechanism of antifungal action for N-allyl-alpha-methylbenzylamine.

Comparative Antifungal Activity of Related Compounds

| Compound | Fungal Group | MIC Range (µg/mL) | Source |

| Terbinafine | Dermatophytes | 0.001 - 0.01 | [5] |

| Aspergilli | 0.05 - 1.56 | [5] | |

| Yeasts | 0.1 - >100 | [5] | |

| Benzylbenzylamine derivative (7f) | Candida albicans | Potent activity reported | [8] |

A study on N-aryl-N-benzylamines and their homoallyl analogues suggested that the presence of an allyl group could decrease antifungal activity in that specific structural context, indicating that the overall molecular structure influences the compound's efficacy.[9]

Potential Antibacterial Activity: Insights from Benzylamine Derivatives

The benzylamine scaffold is present in a variety of molecules exhibiting a wide range of biological activities, including antibacterial effects.[10] Several studies have reported the synthesis of novel benzylamine derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[10] For instance, certain coumarin derivatives containing benzylamine have been shown to increase the permeability of the bacterial membrane, leading to bacterial growth inhibition.[10]

The potential antibacterial action of N-allyl-alpha-methylbenzylamine may therefore stem from its benzylamine component. The lipophilic nature of the benzyl group could facilitate its interaction with and disruption of the bacterial cell membrane.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activities of N-allyl-alpha-methylbenzylamine, standardized in vitro assays are required. The following are representative protocols for assessing its antifungal and antibacterial properties.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow:

Caption: Workflow for antifungal susceptibility testing.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Dissolve N-allyl-alpha-methylbenzylamine in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1600 µg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines (e.g., for Candida albicans, adjust to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Antibacterial Susceptibility Testing: Broth Microdilution Method (CLSI M07)

A similar protocol is used to determine the MIC against bacterial strains.

Step-by-Step Methodology:

-

Preparation of Stock Solution: As described for the antifungal assay.

-

Serial Dilutions: Perform serial dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration that inhibits visible bacterial growth.

Conclusion and Future Directions

N-allyl-alpha-methylbenzylamine stands as a promising candidate for further investigation into its biological activities. Its structural similarity to well-established antifungal and antibacterial agents provides a strong rationale for its potential efficacy. Future research should focus on:

-

Empirical Testing: Conducting comprehensive in vitro and in vivo studies to confirm and quantify its antifungal and antibacterial activities against a broad panel of clinically relevant pathogens.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of N-allyl-alpha-methylbenzylamine to optimize its biological activity and pharmacokinetic properties.

-

Toxicology and Safety Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

-

Chiral Specificity: Investigating whether the (R) and (S) enantiomers exhibit different biological activities, which is a common phenomenon in pharmacology.

The exploration of N-allyl-alpha-methylbenzylamine and its analogues could lead to the development of novel therapeutic agents, particularly in the ongoing battle against drug-resistant microbial infections.

References

- (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem.

- Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC. [Link]

- Antifungal activity of the allylamine derivative terbinafine in vitro - PMC - NIH.

- Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal P

- Therapeutically used allyl amine and benzylamine antimycotics. - ResearchGate.

- Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed.

- Assessment of Antifungal Activity of a Novel Allylamine-Based Nanoemulsion Gel In Vitro - Scitech Journals. Scitech Journals. [Link]

- (R)-(+)-α-Methylbenzylamine Dealer and Distributor | (R)-(+) - Multichem. Multichem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]

- 3. (S)-N-allyl-alpha-methylbenzylamine | C11H15N | CID 10899069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Antifungal activity of the allylamine derivative terbinafine in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scitechjournals.com [scitechjournals.com]

- 8. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

CAS number and molecular structure of (1-Phenylethyl)(prop-2-EN-1-YL)amine

This guide provides a comprehensive technical overview of (1-Phenylethyl)(prop-2-en-1-yl)amine, a secondary amine of significant interest in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis methodologies, potential applications in drug development, and analytical characterization techniques. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound.

Core Molecular Identity

This compound , also known as N-allyl-1-phenylethylamine, is a chiral secondary amine. Its structure incorporates a phenethylamine backbone, a foundational motif in many biologically active compounds, with an allyl group attached to the nitrogen atom.

Chemical Structure and Identifiers

The molecular structure of this compound is characterized by a stereogenic center at the alpha-carbon of the ethylamine chain, leading to the existence of (R) and (S) enantiomers.

| Identifier | Value |

| CAS Number | 66896-61-5 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.25 g/mol |

| SMILES | C=CCNC(C)c1ccccc1 |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound can be achieved through several established methods for the N-alkylation of primary amines. The choice of a specific protocol often depends on factors such as desired yield, stereochemical control, and available starting materials. A common and effective approach is the direct allylation of 1-phenylethylamine.

Palladium-Catalyzed Allylation (Tsuji-Trost Reaction)

A robust method for the formation of the C-N bond in N-allylic amines is the palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction.[1] This reaction typically involves the use of an allylic substrate with a good leaving group, such as an acetate or carbonate, and a palladium catalyst.

Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Allylation

Materials:

-

(R)- or (S)-1-Phenylethylamine

-

Allyl acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous Toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In a flame-dried round-bottom flask under an argon atmosphere, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene.

-

Stir the mixture at room temperature for 15 minutes to allow for the formation of the active palladium(0) catalyst.

-

To this solution, add 1-phenylethylamine (1.0 eq), allyl acetate (1.2 eq), and sodium carbonate (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Causality of Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the activation of the allylic substrate, forming a η³-allyl palladium complex, which is then susceptible to nucleophilic attack by the amine.

-

Ligand (PPh₃): Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and modulate its reactivity.

-

Base (Na₂CO₃): The base is required to neutralize the acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The structural motifs present in this compound suggest several potential applications, primarily leveraging its phenethylamine core and the presence of a chiral center.

Scaffold for Biologically Active Molecules

Substituted phenethylamines are a well-established class of compounds with a wide range of pharmacological activities, including stimulant, hallucinogenic, and antidepressant effects.[2] The N-allyl group in this compound can be further functionalized, making it a valuable intermediate for the synthesis of more complex drug candidates. The allyl group itself is found in a number of bioactive molecules and can influence pharmacological properties.[3]

Chiral Auxiliary in Asymmetric Synthesis

1-Phenylethylamine is a widely used chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[4][5] this compound, as a derivative, could potentially be employed in a similar capacity, where the allyl group might modulate its solubility or reactivity in specific transformations.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are fundamental for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the phenyl, ethyl, and allyl moieties.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.40 | multiplet |

| Allyl CH= | 5.80 - 5.95 | multiplet |

| Allyl =CH₂ | 5.10 - 5.25 | multiplet |

| Ethyl CH | 3.80 - 3.90 | quartet |

| Allyl N-CH₂ | 3.15 - 3.30 | multiplet |

| NH | 1.50 - 2.00 | broad singlet |

| Ethyl CH₃ | 1.35 - 1.45 | doublet |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~145 |

| Phenyl CH | ~128, ~127, ~126 |

| Allyl CH= | ~136 |

| Allyl =CH₂ | ~116 |

| Ethyl CH | ~58 |

| Allyl N-CH₂ | ~52 |

| Ethyl CH₃ | ~24 |

Note: These are predicted values and may vary slightly from experimental data.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For phenethylamine derivatives, a common fragmentation pathway involves cleavage of the bond between the alpha and beta carbons of the ethyl chain.[9]

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 161

-

Base Peak: m/z = 105 (loss of the allyl-amino group, forming the C₈H₉⁺ fragment)

-

Other Fragments: m/z = 146 (loss of a methyl group), m/z = 56 (allyl-immonium ion)

Caption: Predicted mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 (weak) | Secondary amine |

| C-H Stretch (aromatic) | 3000 - 3100 | Phenyl group |

| C-H Stretch (aliphatic) | 2850 - 3000 | Ethyl and allyl groups |

| C=C Stretch (alkene) | 1640 - 1680 (weak) | Allyl group |

| C-N Stretch | 1000 - 1250 | Amine |

The presence of a weak band in the 3300-3500 cm⁻¹ region is characteristic of a secondary amine.[10][11] The alkene C=C stretch may be weak due to the lack of a significant dipole moment change during the vibration.

Conclusion

This compound is a chiral secondary amine with significant potential as a building block in organic synthesis and medicinal chemistry. Its synthesis can be reliably achieved through modern catalytic methods, and its structure offers multiple points for further functionalization. The analytical techniques outlined in this guide provide a robust framework for its characterization. As research into novel psychoactive compounds and chiral auxiliaries continues, a thorough understanding of molecules such as this will be invaluable to the scientific community.

References

- BenchChem. (2025). A Technical Guide to the Research Applications of Chiral Phenylethylamines.

- MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.

- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

- Kumar, A., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering.

- Wikipedia. (n.d.). Substituted phenethylamine.

- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central.

- Wikipedia. (n.d.). 1-Phenylethylamine.

- Strona główna. (n.d.). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY.

- BenchChem. (2025). Minimizing fragmentation in mass spectrometry of phenethylamine compounds.

- (n.d.). The Role of (R)

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (2020). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry.

- Sigma-Aldrich. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry.

- Grokipedia. (n.d.). Substituted phenethylamine.

- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- Maxon Chemicals. (2025). The Rise of Substituted Phenethylamines in Research.

- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.

- National Center for Biotechnology Information. (n.d.). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. PubMed Central.

- (n.d.). IR Spectroscopy Tutorial: Amines.

- YouTube. (2020). IR Spectroscopy - Basic Introduction.

- ResearchGate. (n.d.). Methods for the synthesis of allylic amines.

- Organic Chemistry Portal. (n.d.). Allylic amine synthesis by C-C coupling.

- Docsity. (2022).

- (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Nature. (n.d.).

- ResearchGate. (n.d.). a) Examples of secondary‐amine‐containing bioactive molecules.

- National Center for Biotechnology Information. (n.d.). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PubMed Central.

- ResearchGate. (2022). Enzymatic N -Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases.

- ACS Publications. (2021). Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines.

- The Royal Society of Chemistry. (n.d.). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen.

- National Center for Biotechnology Information. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PubMed.

- MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.

- National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. PubMed.

- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.

- YouTube. (2022). CHM2210L Exp 7 Prelab discussion Resolution of 1-Phenylethylamine.

- National Center for Biotechnology Information. (n.d.). 1-Phenethylamine.

Sources

- 1. Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. d-nb.info [d-nb.info]

- 8. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

Safeguarding the Allyl Moiety: A Technical Guide to the Stability and Storage of Allylated Phenylethylamines

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the critical stability considerations and optimal storage conditions for allylated phenylethylamines. This class of compounds, characterized by the presence of a reactive allyl group, presents unique challenges in maintaining chemical integrity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering field-proven insights and detailed protocols to ensure the long-term viability of these valuable molecules.

Introduction: The Significance and Challenge of Allylated Phenylethylamines

Allylated phenylethylamines are a significant subclass of substituted phenethylamines, a broad category of compounds with diverse pharmacological applications. The introduction of an allyl group (–CH₂–CH=CH₂) to the nitrogen atom of the phenylethylamine backbone can profoundly influence a molecule's biological activity, metabolic profile, and receptor binding affinity. However, this unsaturated moiety also introduces inherent chemical instability, making these compounds susceptible to a variety of degradation pathways that can compromise their purity, potency, and safety.

Understanding the interplay between the stable phenylethylamine core and the reactive allyl group is paramount for any researcher working with these molecules. This guide will dissect the key factors influencing their stability and provide actionable strategies for their preservation.

Chemical Stability and Degradation Pathways

The overall stability of an allylated phenylethylamine is a composite of the vulnerabilities of its constituent parts: the phenylethylamine core and the N-allyl substituent. Degradation can be initiated by several factors, including atmospheric conditions, light, temperature, and pH.[1]

Degradation Pathways of the Phenylethylamine Core

The phenylethylamine structure itself is prone to specific degradation reactions, primarily involving the amine functionality.

-

Oxidation of the Amine Group: The primary and secondary amine groups in phenylethylamines are susceptible to oxidation.[1] This can lead to the formation of corresponding imines, which can further hydrolyze to form phenylacetaldehyde and the corresponding amine. Subsequent oxidation of the aldehyde can yield phenylacetic acid. The presence of atmospheric oxygen and trace metal ions can catalyze these oxidative processes.

-

Reaction with Carbon Dioxide: As basic compounds, phenylethylamines can react with atmospheric carbon dioxide to form solid carbonate salts.[2] This is often observed as a white precipitate in samples left exposed to air and can alter the perceived purity and physical state of the compound.

Degradation Pathways Involving the Allyl Group

The allyl group introduces a point of unsaturation, creating additional pathways for degradation that are not present in their saturated phenylethylamine counterparts.

-

Oxidation of the Allyl Group: The allylic position (the carbon atom adjacent to the double bond) is particularly susceptible to oxidation. This can lead to the formation of hydroperoxides, which can further decompose to form α,β-unsaturated aldehydes or ketones.[1][3] This process can be accelerated by heat, light, and the presence of radical initiators.

-

Allylic Rearrangement: Under certain conditions, the double bond of the allyl group can migrate, leading to the formation of isomeric enamines. While this is often a catalyzed process, it is a potential transformation to consider during synthesis and storage.

-

Polymerization: The vinyl group within the allyl moiety can potentially undergo polymerization, especially in the presence of radical initiators or upon exposure to high energy, such as UV light. This can lead to the formation of oligomeric or polymeric impurities.

Visualizing Degradation: Potential Pathways

The following diagram illustrates the primary potential degradation pathways for a generic N-allylated phenylethylamine.

Caption: Potential degradation pathways for allylated phenylethylamines.

Recommended Storage Conditions

To mitigate the degradation pathways outlined above, strict adherence to proper storage protocols is essential. The following recommendations are based on best practices for storing reactive and sensitive chemical compounds.[2]

| Parameter | Solid Form | Solution Form | Rationale |

| Temperature | -20°C or lower (long-term) 2-8°C (short-term) | -20°C or lower | Lower temperatures significantly slow down the rates of all chemical degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Prevents oxidation of both the amine group and the allyl moiety, and precludes reaction with atmospheric CO₂. |

| Light | Amber glass vials or opaque containers | Amber glass vials or opaque containers | Protects against photolytic degradation, which can initiate radical reactions involving the allyl group.[4] |

| Container | Tightly sealed glass vials with PTFE-lined caps | Tightly sealed glass vials with PTFE-lined caps | Prevents exposure to air and moisture. Glass is generally preferred over plastic for long-term storage of organic compounds. |

| pH (for solutions) | N/A | Slightly acidic (pH 4-6) | The protonated form of the amine is generally more stable against oxidation than the free base. However, strongly acidic conditions should be avoided as they can catalyze other reactions. |

Table 1: Recommended Storage Conditions for Allylated Phenylethylamines

Analytical Methods for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the purity of allylated phenylethylamines and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.[5][6]

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of each. The development of such a method typically involves forced degradation studies.[7]

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study for an Allylated Phenylethylamine

Objective: To generate potential degradation products of an allylated phenylethylamine under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

-

Allylated phenylethylamine sample

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade water, acetonitrile, and methanol

-

Appropriate buffers for pH adjustment

-

HPLC system with UV/DAD detector

-

LC-MS/MS system for peak identification

Procedure:

-

Sample Preparation: Prepare a stock solution of the allylated phenylethylamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at 60°C for a specified time.

-

At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature, protected from light, for a specified time.

-

At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in an oven at 80°C. At specified time points, dissolve a portion in a suitable solvent for HPLC analysis.

-

Solution State: Heat the stock solution at 80°C. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC after the exposure period.

-

-

Analysis:

-

Analyze all samples using an appropriate HPLC method (e.g., C18 column with a gradient of acetonitrile and a buffered aqueous phase).

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

-

Use LC-MS/MS to identify the mass of the degradation products to aid in their structural elucidation.

-

Conclusion

The stability of allylated phenylethylamines is a multifaceted issue that requires a thorough understanding of the inherent reactivity of both the phenylethylamine core and the N-allyl substituent. By implementing stringent storage conditions—low temperature, inert atmosphere, and protection from light—the degradation of these valuable compounds can be significantly minimized. Furthermore, the development and application of robust, stability-indicating analytical methods are essential for ensuring the quality and integrity of these molecules throughout their lifecycle in a research and development setting. This guide provides the foundational knowledge and practical protocols necessary to achieve these goals, thereby safeguarding the investment in the synthesis and application of allylated phenylethylamines.

References

- Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. PubMed.

- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.

- Photostability and Photostabilization of Drugs and Drug Products. SciSpace.

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. National Institutes of Health.

- Forced Degradation Studies. SciSpace.

- Forced Degradation Studies. MedCrave online.

- Photostability of Drugs and Drug Formulations - 2nd Edition. Routledge.

- Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.

- Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now?. PubMed.

- Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. PubMed.

- Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?. ResearchGate.

- Stability of synthetic cathinones in clinical and forensic toxicological analysisâ. Semantic Scholar.

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

- Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed.

- Oxidative Processes to Transform and Degrade Amphetamine‐Type Stimulants: Alternatives to Incineration. ResearchGate.

- Destruction of amphetamine in aqueous solution using gamma irradiation. ScienceDirect.

- Q1B Photostability Testing of New Drug Substances and Products. FDA.

- Trends in Analytical chemistry. CONICET.

- Impurities in Illicit Amphetamine and Methamphetamine. designer-drug.com.

- HPLC-UV Method Validation for Amobarbital and Pharmaceutical Stability Evaluation when Dispersed in a Hyaluronic Acid Hydrogel: A New Concept for Post-traumatic Osteoarthritis Prevention. National Institutes of Health.

- Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. Journal of Young Pharmacists.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojp.gov [ojp.gov]

- 3. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (1-Phenylethyl)(prop-2-en-1-yl)amine

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (1-Phenylethyl)(prop-2-en-1-yl)amine, a secondary amine featuring both aromatic and olefinic functionalities. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of NMR interpretation through a detailed examination of chemical shifts, coupling constants, and multiplicity patterns. We will explore the causality behind experimental choices and provide a self-validating framework for spectral interpretation, grounded in authoritative references.

Introduction: The Structural Elucidation Challenge

This compound, also known as N-allyl-1-phenylethanamine, is a chiral secondary amine incorporating a stereocenter at the α-carbon of the phenylethyl group. Its structure presents a rich landscape for NMR analysis, with distinct proton and carbon environments spanning aromatic, aliphatic, and vinylic regions. Accurate interpretation of its NMR spectra is crucial for confirming its identity, assessing its purity, and understanding its conformational dynamics. This guide will systematically dissect the ¹H and ¹³C NMR spectra, providing a robust methodology for structural verification.

The presence of a chiral center introduces the concept of diastereotopicity, which can lead to complex splitting patterns for protons in close proximity to the stereocenter.[1] Understanding these nuances is key to a complete spectral assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is paramount for accurate structural elucidation. The following protocol outlines the key considerations for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation and Choice of Solvent

A solution of this compound (approximately 10-20 mg) is typically prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal. However, it's important to be aware that the chemical shift of the N-H proton can be significantly influenced by the solvent due to hydrogen bonding effects.[2][3][4] In some cases, using a different solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often leads to sharper N-H signals.[5]

Instrumentation and Parameters

Spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

For ¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: A sweep width of approximately 10-12 ppm is generally adequate to cover the expected chemical shift range.

-

Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

For ¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Spectral Width: A wider spectral width of around 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.

The experimental workflow can be visualized as follows:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

In-Depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environments, and their connectivity.[6]

Chemical Shift Assignments

The following table summarizes the expected chemical shifts for the protons in this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Vinylic (=CH) | 5.80 - 6.00 | Multiplet | 1H |

| Vinylic (=CH₂) | 5.00 - 5.20 | Multiplet | 2H |

| Methine (CH-Ph) | 3.80 - 4.00 | Quartet | 1H |

| Allylic (N-CH₂) | 3.10 - 3.30 | Multiplet | 2H |

| Methyl (CH₃) | 1.30 - 1.50 | Doublet | 3H |

| Amine (N-H) | 0.5 - 5.0 | Broad Singlet | 1H |

-

Aromatic Protons (7.20 - 7.40 ppm): The five protons on the phenyl ring typically appear as a complex multiplet in this region due to small differences in their chemical environments and coupling to each other.

-

Vinylic Protons (5.00 - 6.00 ppm): The three protons of the allyl group exhibit characteristic chemical shifts. The internal vinylic proton (=CH) is the most deshielded and appears further downfield. The two terminal vinylic protons (=CH₂) are diastereotopic due to the adjacent chiral center and may show slightly different chemical shifts and complex splitting.

-

Methine Proton (3.80 - 4.00 ppm): The proton on the carbon attached to both the phenyl group and the nitrogen atom (the stereocenter) is deshielded by both groups and appears as a quartet due to coupling with the adjacent methyl protons.

-

Allylic Protons (3.10 - 3.30 ppm): The two protons on the carbon adjacent to the nitrogen and the double bond are diastereotopic.[1] This non-equivalence arises from the chiral center in the molecule, and they will likely appear as a complex multiplet, often an AB quartet, further split by the vinylic proton.

-

Methyl Protons (1.30 - 1.50 ppm): The three protons of the methyl group are equivalent and appear as a doublet due to coupling with the adjacent methine proton.

-

Amine Proton (0.5 - 5.0 ppm): The N-H proton signal is often broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[7][8][9] A D₂O shake can be used to confirm this signal, as the proton will be exchanged for deuterium, causing the peak to disappear.[7][8]

Splitting Patterns and Coupling Constants

The multiplicity of a signal is determined by the number of neighboring non-equivalent protons according to the n+1 rule.[10][11]

-

The methine proton (CH-Ph) is coupled to the three protons of the methyl group, resulting in a quartet (3+1=4).

-

The methyl protons (CH₃) are coupled to the single methine proton, resulting in a doublet (1+1=2).

-

The vinylic and allylic protons will exhibit more complex splitting due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling, as well as the diastereotopicity of the allylic protons.

Caption: Molecular structure and key ¹H NMR proton assignments.

In-Depth ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.[12][13]

Chemical Shift Assignments

The following table summarizes the expected chemical shifts for the carbons in this compound.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic (ipso-C) | 140 - 145 |

| Aromatic (C-H) | 125 - 130 |

| Vinylic (=CH) | 135 - 140 |

| Vinylic (=CH₂) | 115 - 120 |

| Methine (C-Ph) | 55 - 60 |

| Allylic (N-C H₂) | 50 - 55 |

| Methyl (CH₃) | 20 - 25 |

-

Aromatic Carbons (125 - 145 ppm): The six carbons of the phenyl ring will appear in this region. The ipso-carbon (the carbon attached to the ethylamine group) is a quaternary carbon and will typically have a weaker signal. The other five carbons will have stronger signals.

-

Vinylic Carbons (115 - 140 ppm): The two carbons of the double bond will appear in this region. The internal carbon (=CH) will be further downfield than the terminal carbon (=CH₂).

-

Aliphatic Carbons (20 - 60 ppm): The methine, allylic, and methyl carbons appear in the upfield region of the spectrum. The carbons directly attached to the electronegative nitrogen atom (methine and allylic) are deshielded and appear at higher chemical shifts compared to the methyl carbon.[8][13]

Conclusion: A Unified Structural Perspective